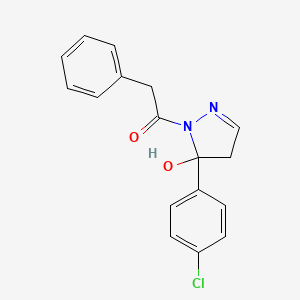![molecular formula C24H38N2O2 B4935247 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is an oxadiazole derivative that has been synthesized through a variety of methods and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. In photodynamic therapy, this compound is activated by light, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole can have a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes such as acetylcholinesterase. However, further research is needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole in lab experiments is its high sensitivity and selectivity for metal ions. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole. One area of research involves the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the modification of this compound to improve its selectivity and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which may lead to the development of new therapeutic applications.
Synthesemethoden
The synthesis of 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole has been achieved through a variety of methods. One of the most common methods involves the reaction of 4-(heptyloxy)benzohydrazide with nonyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces the oxadiazole derivative as a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer.
Eigenschaften
IUPAC Name |
5-(4-heptoxyphenyl)-3-nonyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O2/c1-3-5-7-9-10-11-13-15-23-25-24(28-26-23)21-16-18-22(19-17-21)27-20-14-12-8-6-4-2/h16-19H,3-15,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPTIRONHBUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NOC(=N1)C2=CC=C(C=C2)OCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)


![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)